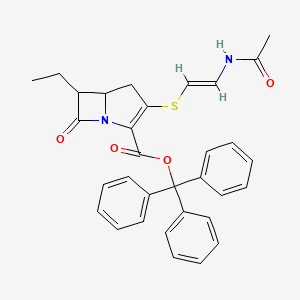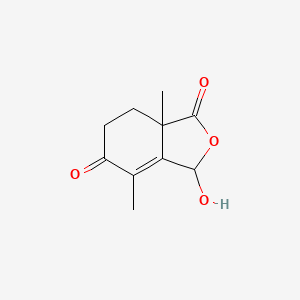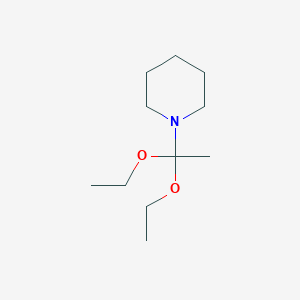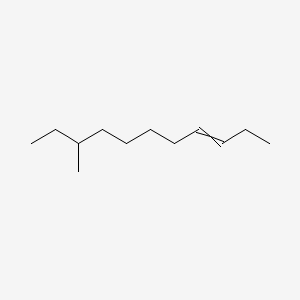
N-(4-nitrophenyl)dodecanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-nitrophenyl)dodecanamide is an organic compound that belongs to the class of amides It consists of a dodecanamide backbone with a 4-nitrophenyl group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-nitrophenyl)dodecanamide typically involves the reaction of 4-nitroaniline with dodecanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants in an organic solvent, such as dichloromethane, at room temperature for several hours. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. Continuous flow reactors may be employed to ensure consistent production and reduce reaction times. The use of automated systems for monitoring and controlling reaction parameters can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-nitrophenyl)dodecanamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Hydrolysis: Hydrochloric acid or sodium hydroxide for acidic or basic hydrolysis, respectively.
Major Products Formed
Reduction: 4-aminophenyl dodecanamide.
Substitution: Various substituted phenyl dodecanamides depending on the nucleophile used.
Hydrolysis: Dodecanoic acid and 4-nitroaniline.
Applications De Recherche Scientifique
N-(4-nitrophenyl)dodecanamide has several scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of other complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the nitro group.
Medicine: Studied for its potential anticancer properties, as nitroaromatic compounds have shown activity against certain cancer cell lines.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(4-nitrophenyl)dodecanamide depends on the specific application. For example, in its potential anticancer activity, the compound may exert its effects by inducing oxidative stress in cancer cells, leading to cell death. The nitro group can undergo redox cycling, generating reactive oxygen species (ROS) that damage cellular components. The molecular targets and pathways involved in this process include the mitochondrial electron transport chain and various cellular antioxidant systems.
Comparaison Avec Des Composés Similaires
N-(4-nitrophenyl)dodecanamide can be compared with other similar compounds, such as:
N-(4-nitrophenyl)acetamide: A smaller analog with similar chemical properties but different physical properties due to the shorter acyl chain.
N-(4-aminophenyl)dodecanamide:
N-(4-nitrophenyl)benzenesulfonamide:
The uniqueness of this compound lies in its specific combination of the nitro group and the long dodecanamide chain, which imparts distinct chemical and physical properties that can be exploited in various applications.
Propriétés
Numéro CAS |
71226-80-7 |
|---|---|
Formule moléculaire |
C18H28N2O3 |
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
N-(4-nitrophenyl)dodecanamide |
InChI |
InChI=1S/C18H28N2O3/c1-2-3-4-5-6-7-8-9-10-11-18(21)19-16-12-14-17(15-13-16)20(22)23/h12-15H,2-11H2,1H3,(H,19,21) |
Clé InChI |
YSEDMNPEWLNVGY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC(=O)NC1=CC=C(C=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(4-Methoxyphenyl)-3-methyl-3H-naphtho[1,2-D]imidazole](/img/structure/B14456540.png)
silane](/img/structure/B14456542.png)







![ethyl 5-[(5-ethoxycarbonyl-4-ethyl-3-methyl-1H-pyrrol-2-yl)methyl]-3-ethyl-4-methyl-1H-pyrrole-2-carboxylate](/img/structure/B14456591.png)

